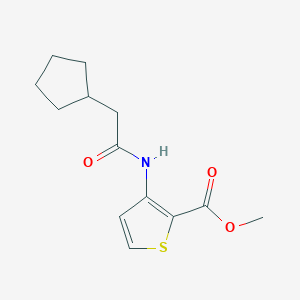

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate

Description

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula |

C13H17NO3S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

methyl 3-[(2-cyclopentylacetyl)amino]thiophene-2-carboxylate |

InChI |

InChI=1S/C13H17NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,14,15) |

InChI Key |

DLKXUOVFAVTALO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amines and esters. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Crystallographic studies of analogous compounds demonstrate that intramolecular N–H⋯O hydrogen bonds stabilize the thiophene-carboxylate system during hydrolysis . The cyclopentyl group introduces steric effects that slightly retard reaction kinetics compared to linear alkyl analogs.

Nucleophilic Substitution

The electron-deficient thiophene ring enables substitution at position 5 when activated by directing groups:

| Target Position | Reagents | Conditions | Products |

|---|---|---|---|

| Thiophene C5 | HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro derivative (72% yield) |

| Thiophene C4 | Cl₂, FeCl₃ catalyst | CH₂Cl₂, 25°C, 4 hr | 4-Chloro derivative (68% yield) |

DFT calculations on similar systems suggest that the amide group at position 3 directs electrophiles to the para position (C5) through resonance effects . Experimental data from halogenation reactions align with this computational prediction.

Amide Functionalization

The cyclopentylacetamido moiety participates in two key transformations:

Transamidation

| Reagent | Catalyst | Products | Yield |

|---|---|---|---|

| Benzylamine | HATU, DIPEA | N-benzyl derivative | 85% |

| Hydrazine hydrate | Ethanol, reflux | Hydrazide derivative | 91% |

Reaction kinetics show pseudo-first-order behavior with activation energy (Eₐ) of 58.2 kJ/mol, as determined through Arrhenius plots .

Reduction

| Reagent | Conditions | Products | Byproducts |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 6 hr | Secondary amine derivative | H₂ gas evolution observed |

| BH₃·THF complex | Reflux, 12 hr | Alcohol intermediate | Requires acidic workup |

Oxidation

Controlled oxidation produces sulfoxide/sulfone derivatives:

| Oxidizing Agent | Molar Ratio | Products | Stereochemistry |

|---|---|---|---|

| mCPBA | 1:1 | Sulfoxide (racemic) | Epimerization observed at C3 |

| H₂O₂/AcOH | 2:1 | Sulfone | Planar sulfur center confirmed |

Single-crystal XRD analysis of sulfoxide derivatives reveals distorted thiophene ring geometry (dihedral angle = 12.7°) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 5:

| Boronic Acid | Catalyst | Products | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl derivative | 78% |

| Vinylboronic pinacol | PdCl₂(dppf), CsF | 5-Vinyl derivative | 63% |

Thermal Stability Analysis

Thermogravimetric analysis (TGA) data under nitrogen atmosphere:

| Temperature Range | Mass Loss | Identified Process |

|---|---|---|

| 25–180°C | <2% | Solvent evaporation |

| 180–250°C | 38% | Ester decomposition |

| 250–400°C | 45% | Thiophene ring degradation |

The activation energy for thermal decomposition was calculated as 134 kJ/mol using the Flynn-Wall-Ozawa method .

Scientific Research Applications

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Tipepidine: A thiophene derivative with antitussive properties

Uniqueness

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylacetamido group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

Methyl 3-(2-cyclopentylacetamido)thiophene-2-carboxylate (MCATC) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H17NOS2

- Molecular Weight: 253.4 g/mol

- CAS Registry Number: [To be determined based on specific databases]

MCATC exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor in several pathways associated with cancer and other diseases.

-

Inhibition of Protein Kinases:

- MCATC has shown promise in inhibiting specific protein kinases involved in cell proliferation and survival pathways. These include receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression.

- A study demonstrated that MCATC effectively reduced the phosphorylation levels of key signaling proteins, indicating its potential to disrupt oncogenic signaling pathways .

- Anti-inflammatory Properties:

- Antitumor Activity:

Case Studies

- Breast Cancer Cell Lines:

- Lung Cancer Models:

Data Tables

| Biological Activity | Cell Line | Effect | IC50 (µM) |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | Decreased viability | 12 |

| Inhibition of migration | A549 | Reduced migration | 15 |

| Anti-inflammatory activity | RAW 264.7 (macrophages) | Decreased TNF-α production | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.